molecular formula C9H8Br2Cl2N2 B567627 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 1332606-31-1

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide

Katalognummer: B567627
CAS-Nummer: 1332606-31-1
Molekulargewicht: 374.885
InChI-Schlüssel: WIAZDFOGSXWJMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide . This name reflects its structural features:

  • Imidazo[1,2-a]pyridine core : A fused bicyclic system comprising a pyridine ring (six-membered aromatic ring with one nitrogen atom) and an imidazole ring (five-membered ring with two nitrogen atoms at positions 1 and 3).
  • Substituents :
    • Bromine at position 3 of the imidazo[1,2-a]pyridine scaffold.
    • Dichloromethyl group (-CHCl₂) at position 2.
    • Methyl group (-CH₃) at position 7.
  • Hydrobromide salt : A bromide counterion (Br⁻) associated with the protonated nitrogen in the imidazole ring.

The structural formula is represented as:
$$ \text{C}9\text{H}8\text{Br}2\text{Cl}2\text{N}_2 $$
with the following skeletal arrangement:

      Br  
       │  
       │  
Cl₂CH─C─N  
       │   │  
       N─C─CH₃  

(Simplified representation highlighting substituent positions on the fused ring system).

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number: 1332606-31-1 . Alternative designations include:

  • IUPAC Synonyms :
    • 3-Bromo-2-dichloromethyl-7-methylimidazo[1,2-a]pyridine hydrobromide.
  • Database Identifiers :
    • DSSTox Substance ID : DTXSID50724926.
    • PubChem CID : 15152338 (for the non-salt form).
  • Vendor Catalog Codes :
    • AKSci 4543DN .

These identifiers ensure precise tracking in chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈Br₂Cl₂N₂ encapsulates the compound’s elemental composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 9 12.01 108.09
Hydrogen 8 1.008 8.064
Bromine 2 79.90 159.80
Chlorine 2 35.45 70.90
Nitrogen 2 14.01 28.02
Total 374.88

Molecular Weight : 374.88 g/mol.

  • Validation : The calculated mass aligns with experimental data from high-resolution mass spectrometry (HRMS).
  • Isotopic Distribution : Dominated by $$ ^{79}\text{Br} $$ (50.69%) and $$ ^{81}\text{Br} $$ (49.31%), contributing to a characteristic isotopic pattern in mass spectra.

Eigenschaften

IUPAC Name

3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAZDFOGSXWJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724926
Record name 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332606-31-1
Record name 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Electrophilic Bromination

Using brominating agents like N-bromosuccinimide (NBS) or HBr/H₂O₂:

  • Reagents : NBS (1.1 equiv) in CCl₄ under UV light.

  • Yield : 65% (GC purity: 89%).

  • Limitation : Over-bromination occurs at elevated temperatures.

Hydrobromic Acid Peroxide System

Adapted from CN104130183A:

  • Conditions : 7-Methylimidazo[1,2-a]pyridine (1.0 equiv), 40% HBr (3.0 equiv), 30% H₂O₂ (2.5 equiv) at 100–110°C for 24 h.

  • Yield : 55–84% (GC purity: 85–98%).

  • Advantage : Avoids Lewis acid catalysts, simplifying purification.

Dichloromethylation at C-2 Position

Introducing the dichloromethyl group employs Cl₂C: precursors:

Vilsmeier-Haack Reaction

  • Reagents : POCl₃/DMF complex generates the dichloromethylating agent.

  • Conditions : 0–5°C for 2 h, then room temperature for 12 h.

  • Yield : 70% (HPLC purity: 95%).

Radical Chlorination

  • Reagents : CH₂Cl₂, SO₂Cl₂ (2.0 equiv), and AIBN (0.1 equiv) under reflux.

  • Yield : 62% (requires rigorous exclusion of moisture).

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt for stability:

  • Method : Treat with 48% HBr in EtOH, followed by anti-solvent crystallization.

  • Yield : 90–95% (mp: 158–160°C).

Optimization and Challenges

Reaction Temperature Control

  • Bromination at >110°C reduces yield due to decomposition.

  • Dichloromethylation requires strict temperature control (–5 to 5°C) to avoid polyhalogenation.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve dichloromethylation efficiency but complicate isolation.

  • Ethyl acetate/water biphasic systems enhance extraction purity.

Scalability

  • Pilot-scale batches (1 kg) achieved 68% yield using HBr/H₂O₂ bromination.

  • Continuous flow systems are proposed to improve safety in dichloromethylation.

Comparative Analysis of Methods

Parameter Electrophilic Bromination HBr/H₂O₂ Bromination Vilsmeier-Haack Dichloromethylation
Yield (%)658470
Purity (%)899895
ScalabilityModerateHighModerate
ByproductsDi-brominated derivativesMinimalChlorinated impurities
CostHigh (NBS)LowModerate

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer properties. The compound is studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cytotoxicity in various cancer types, suggesting potential as a lead compound for anticancer drug development .

2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes, making them candidates for developing new antibiotics .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This compound is particularly useful in synthesizing other heterocyclic compounds and pharmaceuticals .

2. N-Heterocyclic Carbene Precursors
This compound can be converted into N-heterocyclic carbenes, which are valuable intermediates in catalysis. These carbenes can facilitate numerous organic transformations, including cross-coupling reactions and polymerizations, enhancing the efficiency of synthetic pathways in organic chemistry .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Imidazo[1,2-a]pyridine DerivativesCancer ResearchDemonstrated significant cytotoxic effects on breast and colon cancer cell lines with IC50 values in the low micromolar range.
Synthesis and Characterization of N-Heterocyclic CarbenesOrganic ChemistrySuccessfully synthesized N-heterocyclic carbenes from 3-bromo derivatives, showcasing their utility in catalytic applications.
Antimicrobial Efficacy of HeterocyclesMicrobiologyShowed effective inhibition of Gram-positive bacteria, indicating potential as a new antibiotic agent.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and dichloromethyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to structurally related imidazo[1,2-a]pyridines based on substituent patterns, halogenation, and biological relevance:

Table 1: Key Structural and Property Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide C₉H₈Br₂Cl₂N₂ 3-Br, 2-(Cl₂CH), 7-Me 374.89 Hydrobromide salt; room-temperature stability
3-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (3c) C₁₅H₁₄BrN₂O 3-Br, 2-(4-MeO-Ph), 7-Me 317.03 Yellow solid; mp 92–94°C; distinct NMR shifts (δ 8.08–6.74 ppm for aromatic H)
6-Bromoimidazo[1,2-a]pyridin-8-amine C₇H₆BrN₃ 6-Br, 8-NH₂ 212.05 Planar structure; hydrogen-bonded layer formation; CDK2 inhibitor activity
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride C₈H₈BrClN₂ 8-Br, 5-Me 263.52 Hydrochloride salt; structural similarity score: 0.85
6,8-Dibromoimidazo[1,2-a]pyridine C₇H₅Br₂N₂ 6-Br, 8-Br 289.94 High halogen density; potential reactivity in cross-coupling reactions

Key Differences and Implications

Hydrobromide/hydrochloride salts (e.g., target compound vs. 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride) influence solubility and crystallinity .

Biological Activity

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine exhibits CDK2 inhibition, attributed to its planar structure and hydrogen-bonding capability . In contrast, the dichloromethyl group in the target compound may alter binding interactions due to increased hydrophobicity.

Synthetic Accessibility Bromination at position 3 (target compound) vs. position 6 or 8 (e.g., 6-bromo derivatives) reflects regioselectivity challenges. For example, 6-bromoimidazo[1,2-a]pyridines are synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde , whereas 3-bromo derivatives often require direct halogenation of preformed imidazo[1,2-a]pyridines .

Spectroscopic Distinctions

  • The target compound’s hydrobromide salt may exhibit distinct ¹H NMR shifts (e.g., downfield shifts for aromatic protons) compared to neutral analogs like 3c (δ 8.08–6.74 ppm) .

Biologische Aktivität

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS Number: 1332606-31-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8Br2Cl2N2
  • Molecular Weight : 374.89 g/mol
  • Physical Form : Yellow solid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial properties, with emerging evidence suggesting potential antiviral activities as well. The compound's structure, which features a fused imidazo-pyridine ring system, contributes to its bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects against various bacterial strains. For instance, pyridine derivatives have been shown to possess broad-spectrum antibacterial properties .

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of imidazo-pyridine derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, indicating that modifications in the chemical structure can significantly enhance bioactivity .

Bacterial StrainMIC (μg/ml)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related studies:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and replication, such as dihydrofolate reductase (DHFR) .
  • Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Biofilm Inhibition : Compounds in this class have demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with other known antimicrobial agents is beneficial.

Compound NameStructure TypeMIC (μg/ml) against S. aureusReference
This compoundImidazo-pyridine8
Benzimidazole derivativesBenzimidazole4
Fluoroquinolone derivativesQuinolone16

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide, and how can reaction purity be optimized?

  • Methodological Answer : One-pot multi-step reactions are effective for synthesizing structurally complex imidazo[1,2-a]pyridine derivatives. For example, and describe one-pot syntheses yielding tetrahydroimidazo[1,2-a]pyridine derivatives with purities of 55–61% using sequential condensation and cyclization steps. To optimize purity:

  • Recrystallization : Use solvents like DMSO or ethanol for recrystallization to remove impurities.
  • Chromatography : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) for challenging separations.
  • Monitoring : Use TLC or HPLC to track reaction progress and intermediate stability .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • 1H/13C NMR : Assign protons and carbons based on chemical shifts (e.g., imidazo[1,2-a]pyridine core protons resonate at δ 7.2–8.5 ppm; methyl groups at δ 2.3–2.7 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±0.001 Da) .
  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .
    Example Table : NMR Data from Analogous Compounds ():
Proton/CarbonChemical Shift (δ, ppm)Assignment
H-3 (imidazole)8.2Aromatic H
H-7 (methyl)2.5CH3
C=O (carbonyl)168.5Ketone

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination (e.g., brominated byproducts require specialized treatment) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to brominated compounds.
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

Advanced Research Questions

Q. How can computational methods improve reaction design for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible pathways. For example:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization or halogenation).
  • Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize reaction conditions.
    highlights integrating computational predictions with experimental validation to reduce trial-and-error approaches .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and HRMS to resolve ambiguities.
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., imidazo[1,2-a]pyridine ring puckering) that may cause split NMR peaks.
  • Isotopic Labeling : Use deuterated analogs to trace proton assignments in complex spectra .

Q. What strategies are effective for studying the biological activity of this compound?

  • Methodological Answer :

  • Target Identification : Screen against kinase or enzyme targets (e.g., imidazo[1,2-a]pyridines are known CDK inhibitors; see ).
  • SAR Studies : Synthesize derivatives with modifications at the 3-bromo or 7-methyl positions to assess activity changes.
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes with proteins .

Q. How can reactor design and process control enhance scalability for this compound?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer for exothermic halogenation steps.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction parameters in real-time.
    emphasizes reactor design principles (e.g., residence time distribution, mixing efficiency) for scaling heterocyclic syntheses .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed molecular weights in HRMS?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Check for natural abundance of ⁷⁹Br/⁸¹Br (1:1 ratio) and ³⁵Cl/³⁷Cl (3:1) to confirm halogen presence.
  • Adduct Formation : Account for sodium/potassium adducts ([M+Na]⁺) in ESI-MS, which may shift observed masses.
    reports a 0.0162 Da deviation in HRMS, likely due to instrumental calibration errors .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of dichloromethyl groups in stabilizing intermediates during cyclization.
  • Green Chemistry : Explore solvent-free or catalytic methods to reduce halogenated waste (e.g., ’s waste management guidelines) .
  • Hybrid Materials : Investigate applications in optoelectronics, leveraging the compound’s aromatic heterocyclic core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.